Ent-Aliskiren Fumarate (2:1)
Description
Properties
CAS No. |
1630036-76-8 |
|---|---|
Molecular Formula |
C34H57N3O10 |
Molecular Weight |
667.841 |
IUPAC Name |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChI Key |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Synonyms |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ent Aliskiren Fumarate 2:1
Stereoselective Synthesis of Ent-Aliskiren Chirons and Intermediates
The core structure of ent-Aliskiren contains multiple stereocenters, making stereoselective synthesis a critical aspect of its production. Advanced synthetic approaches leverage catalytic reactions and strategic control over diastereoselectivity to construct the necessary chiral building blocks, often referred to as chirons.
Catalytic Stereoselective Reactions for Chiral Center Construction (e.g., Nitroaldol Reaction, Asymmetric Allylation)
The construction of specific stereocenters in ent-Aliskiren intermediates is often achieved through powerful catalytic stereoselective reactions. These methods utilize chiral catalysts to direct the formation of one enantiomer over the other, leading to high enantiomeric excess.
A key transformation in some synthetic routes is the nitroaldol (Henry) reaction . A stereoselective catalytic nitroaldol reaction has been demonstrated as a crucial step in a strategy for the synthesis of Aliskiren (B1664508). acs.org This reaction can be adapted for the synthesis of the corresponding ent-Aliskiren intermediate by using the opposite enantiomer of the chiral catalyst.
Asymmetric allylation is another valuable tool. For instance, the synthesis of an advanced intermediate towards Aliskiren has been achieved using an α-isopropyl α-allyl aryl ketone, which was prepared in high yield and enantiomeric excess (88% to 91% ee). researchgate.net The use of protic additives like 2,6-di-tert-butyl-p-cresol (BHT) was found to be beneficial for both the reaction time and the enantioselectivity. researchgate.net
Other notable catalytic stereoselective reactions include:
Catalytic Du Bois aziridination : A highly stereoselective catalytic Du Bois aziridination has been employed in a macrocycle-based approach to Aliskiren, followed by a regio- and diastereoselective aziridine (B145994) ring-opening to form a vicinal amino alcohol. acs.orgresearchgate.netnih.gov This methodology can be applied to the synthesis of the corresponding ent-Aliskiren chiron.
Asymmetric hydrogenation : Asymmetric hydrogenation has been utilized to set the stereochemistry at the C4 and C5 positions in a novel synthesis of Aliskiren. researchgate.net
| Reaction Type | Key Features | Reported Application in Aliskiren Synthesis |
| Nitroaldol Reaction | Forms a new C-C bond and introduces two new stereocenters. | Used as a key step in a stereoselective synthesis strategy. acs.org |
| Asymmetric Allylation | Introduces an allyl group with high enantioselectivity. | Synthesis of an α-isopropyl α-allyl aryl ketone intermediate with 88-91% ee. researchgate.net |
| Du Bois Aziridination | Creates a chiral aziridine which can be opened to a vicinal amino alcohol. | Employed in a highly stereoselective macrocyclic route. acs.orgresearchgate.netnih.gov |
| Asymmetric Hydrogenation | Reduces a double bond while creating a new stereocenter with high stereocontrol. | Simultaneous stereocontrolled generation of C4 and C5 stereogenic centers. researchgate.net |
Strategies for Diastereoselective Control in Intermediate Formation
Beyond establishing individual chiral centers, controlling the relative stereochemistry between multiple centers (diastereoselectivity) is paramount. numberanalytics.com This is often achieved through substrate-controlled reactions, where the existing stereochemistry of a molecule directs the stereochemical outcome of a subsequent reaction. numberanalytics.com
One strategy involves the stereoselective reduction of a ketone with concomitant lactonization, followed by an aldol (B89426) reaction. nih.gov This sequence allows for the introduction of the C3-isopropyl group with the correct relative configuration. nih.gov The choice of reducing agent and reaction conditions plays a crucial role in achieving the desired diastereomer.
Another approach is the use of a diastereoselective Dieckmann cyclization . While reported for a different renin inhibitor, this method, directed by a remote chiral protecting group, highlights a powerful strategy for desymmetrization and could be conceptually applied to the synthesis of complex intermediates for ent-Aliskiren. nih.gov
Furthermore, the regio- and diastereoselective opening of a previously formed chiral aziridine ring is a key step in a macrocycle-based synthesis, ensuring the correct stereochemical relationship between the resulting amino and alcohol functionalities. acs.orgresearchgate.netnih.gov
Convergent Synthetic Routes to Ent-Aliskiren Core Structures
Macrocycle-Based Approaches to the Aliskiren Skeleton
An innovative strategy for constructing the Aliskiren backbone involves a "macrocycle route". acs.orgresearchgate.netnih.gov This approach starts from a common "isopropyl chiron" and utilizes a ring-closing metathesis (RCM) reaction to form a nine-membered unsaturated lactone. acs.orgnih.gov This macrocyclic intermediate then undergoes further transformations, including the aforementioned stereoselective aziridination and ring-opening, to ultimately yield the linear Aliskiren skeleton. acs.orgresearchgate.netnih.gov This strategy showcases a high degree of stereocontrol throughout the synthesis. acs.orgnih.gov
Coupling Reactions and Segment Synthesis (e.g., Grignard Reagent Couplings, Olefin Metathesis, Julia–Kocienski Olefination)
The assembly of the ent-Aliskiren carbon framework often relies on robust and efficient coupling reactions to connect different synthetic segments.
Grignard Reagent Couplings : The coupling of a Grignard reagent derived from one segment with another segment using a catalytic amount of an iron complex, such as Fe(acac)₃, has been reported. cbijournal.com This method is particularly useful for forming carbon-carbon bonds between key fragments.
Olefin Metathesis : As mentioned in the macrocycle-based approach, ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. acs.orgnih.govcore.ac.uk
Samarium(II) Iodide-Promoted Radical Coupling : A formal total synthesis of Aliskiren has been developed using a SmI₂-promoted radical addition of a thioester derivative to n-butyl acrylate. nih.govacs.org This reaction serves as an alternative coupling strategy for carbon chain extension. nih.gov
| Coupling Reaction | Description | Application in Aliskiren Synthesis |
| Grignard Reagent Coupling | Forms a C-C bond between a Grignard reagent and an electrophilic partner. | Coupling of Segment-A Grignard reagent with Segment-B using catalytic Fe(acac)₃. cbijournal.com |
| Ring-Closing Metathesis (RCM) | Forms a cyclic olefin from a diene precursor. | Formation of a nine-membered unsaturated lactone in a macrocyclic route. acs.orgnih.gov |
| SmI₂-Promoted Radical Coupling | A radical-based C-C bond formation. | Carbon chain extension via radical addition of a thioester to n-butyl acrylate. nih.govacs.org |
Optimization of Salt Formation and Polymorphism for Fumarate (B1241708) (2:1)
The final step in preparing ent-Aliskiren Fumarate (2:1) is the salt formation and the control of its solid-state properties, particularly polymorphism. The fumarate salt of Aliskiren is a hemifumarate, meaning a 2:1 molar ratio of the Aliskiren free base to fumaric acid. cbijournal.commit.edu
The salt formation is typically achieved by reacting the Aliskiren free base with fumaric acid in a suitable solvent system, such as a mixture of methanol (B129727) and acetonitrile (B52724). cbijournal.com The process yield for this step has been reported to be as high as 90%. cbijournal.com
Controlling polymorphism is crucial as different polymorphic forms can exhibit different physical properties, such as solubility and stability, which can impact the final drug product's performance. google.com For Aliskiren, at least two polymorphic forms, a metastable α form and a stable β form, have been identified. pqri.org Continuous crystallization processes have been developed to control the crystalline product quality, including polymorphism. mit.edu These processes often employ Process Analytical Technology (PAT) tools to monitor and control critical parameters in real-time. mit.edu For instance, a two-stage mixed-suspension, mixed-product removal (MSMPR) crystallizer has been used for the reactive crystallization of Aliskiren hemifumarate, achieving high purity (>99%) and yield (>92%). researchgate.net
| Parameter | Description | Significance |
| Salt Stoichiometry | The molar ratio of the free base to the acid. | Aliskiren Fumarate is a hemifumarate (2:1). cbijournal.commit.edu |
| Polymorphism | The existence of multiple crystalline forms. | Affects physical properties like solubility and stability. α (metastable) and β (stable) forms are known for Aliskiren. google.compqri.org |
| Crystallization Process | The method used to produce the solid salt form. | Continuous crystallization allows for better control over crystal size, purity, and polymorphism. mit.eduresearchgate.net |
Control of Stoichiometry in Fumarate Salt Formation
The formation of Ent-Aliskiren Fumarate (2:1), also known as Aliskiren Hemifumarate, requires the reaction of two molecules of the active pharmaceutical ingredient, Ent-Aliskiren, with one molecule of fumaric acid. Achieving this precise 2:1 stoichiometric ratio is a critical step in the manufacturing process, as deviations can lead to impurities and affect the final product's performance.
The control of stoichiometry is primarily managed through the careful selection of solvents and the molar ratio of the reactants. The choice of solvent is crucial as it influences the solubility of both the free base and the resulting salt, thereby driving the equilibrium of the salt formation reaction.
In one patented method, the salt formation is carried out in a mixture of ethanol (B145695) and acetonitrile. google.com The process involves dissolving Ent-Aliskiren and a specific molar equivalent of fumaric acid in the solvent system. For instance, approximately 2.3 molar equivalents of Ent-Aliskiren are reacted with 1 molar equivalent of fumaric acid. google.com This slight excess of the Aliskiren free base helps to ensure the complete consumption of fumaric acid, driving the reaction towards the formation of the desired hemifumarate salt.
Another approach involves the use of ethyl acetate (B1210297) as the reaction medium for the salt formation. google.com In this process, Ent-Aliskiren is dissolved in ethyl acetate, and then fumaric acid is added to initiate the salt formation. The choice of ethyl acetate as a solvent offers a different solubility profile for the reactants and the product, which can be advantageous for controlling the precipitation of the desired salt form.
The temperature of the reaction is another parameter that is carefully controlled. The salt formation is often initiated at a slightly elevated temperature to ensure complete dissolution of the reactants, followed by a gradual cooling to facilitate the crystallization of the salt. google.com
A summary of exemplary conditions for the control of stoichiometry in Ent-Aliskiren Fumarate (2:1) salt formation is presented in the table below.
| Parameter | Condition 1 | Condition 2 |
| Solvent System | 5% Ethanol in Acetonitrile | Ethyl Acetate |
| Reactant Ratio (Aliskiren:Fumaric Acid) | ~2.3 : 1 (molar) | Not explicitly stated |
| Temperature | Heated to 50-55°C, then cooled to room temperature | 30-50°C |
Crystallization and Solid-State Control for Fumarate (2:1) Salts
The crystallization of Ent-Aliskiren Fumarate (2:1) is typically achieved by carefully controlling the solvent system, temperature profile, and agitation. The choice of solvent is paramount, as different solvents can lead to the formation of different polymorphic forms.
In the process utilizing an ethanol/acetonitrile mixture for salt formation, the crystallization is induced by cooling the reaction mixture and allowing it to stir for an extended period. google.com The resulting slurry is then filtered to isolate the crystalline product.
An alternative method employs acetonitrile as the crystallization solvent after the initial salt formation in ethyl acetate. google.com The concentrated reaction mixture is dissolved in acetonitrile and allowed to stand for crystallization to occur. This change of solvent during the process can be used to purify the product and to control the crystal growth.
Furthermore, different crystalline forms, or polymorphs, of Aliskiren Hemifumarate have been identified and can be selectively prepared by controlling the crystallization conditions. For example, specific crystalline forms designated as Form I and Form VIII have been characterized by their unique powder X-ray diffraction (PXRD) patterns. The preparation of these forms depends on the specific procedures and solvents used during crystallization.
The table below summarizes various conditions used for the crystallization of Ent-Aliskiren Fumarate (2:1) salts.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Crystallization Solvent | 5% Ethanol in Acetonitrile | Acetonitrile | tert-Butyl methyl ether (MTBE) |
| Procedure | Cooling and stirring of the reaction mixture | Dissolution of the salt in acetonitrile followed by standing | Stirring a suspension of the salt in MTBE |
| Outcome | Crystalline solid | High-purity crystalline solid | Crystalline solid |
Molecular Pharmacology and Biochemical Interactions of Ent Aliskiren
Enantioselective Binding to Human Renin
The design of aliskiren (B1664508) was a result of advanced techniques, including molecular modeling and crystallographic structure analysis. eoinobrien.org This approach led to the development of a non-peptide inhibitor with high potency and specificity for human renin. eoinobrien.org
In Vitro Inhibition Kinetics and Potency (IC50) with Human Renin
Aliskiren is a potent inhibitor of human renin, exhibiting a half-maximal inhibitory concentration (IC50) of 0.6 nM in vitro. eoinobrien.orgcellagentech.com This high potency is a key characteristic of the drug. eoinobrien.orgnih.gov In comparison to earlier renin inhibitors, aliskiren demonstrates favorable inhibitory action. nih.govsysrevpharm.org It also shows high specificity for human renin with minimal effects on other aspartic peptidases like cathepsin D and pepsin. eoinobrien.orgnih.gov
| Compound | IC50 (nmol/L) |
|---|---|
| Aliskiren | 0.6 eoinobrien.orgnih.govsysrevpharm.org |
| Remikiren | 0.8 nih.govsysrevpharm.org |
| Zankiren | 1.1 nih.govsysrevpharm.org |
| Enalkiren (B1671266) | 14 nih.govsysrevpharm.org |
Structural Determinants of Enantiomer-Renin Interaction and Subpocket Occupancy
The high affinity and specificity of aliskiren for renin are attributed to its unique binding mechanism. rcsb.org Crystallographic analysis has shown that aliskiren binds to the S1 and S3 pockets of the renin molecule. ui.ac.idrcsb.org A significant discovery was the interaction with a large, previously uncharacterized sub-pocket that extends from the S3 binding site. rcsb.org This S3 sub-pocket (S3sp) is a key determinant for the high binding affinity of aliskiren. rcsb.orgwikipedia.org The interactions within this sub-pocket are predominantly hydrophobic. rcsb.org
Aliskiren's structure allows it to fit ideally within the S3sp subpocket, which contributes to its high potency. wikipedia.org Specific interactions include the hydroxyl group of aliskiren forming hydrogen bonds with the aspartate residues (Asp32 and Asp215) in the active site of renin. ui.ac.idwikipedia.org The amine group also forms a hydrogen bond with Gly217. wikipedia.org This distinct binding mode, particularly the occupation of the S3sp sub-pocket, is what differentiates aliskiren from other renin inhibitors and contributes to its high specificity for human renin. rcsb.orgwikipedia.org
Comparative Analysis of Renin-Angiotensin-Aldosterone System Modulation by Enantiomers (in preclinical models)
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial regulator of blood pressure and fluid balance. sysrevpharm.org Direct renin inhibition by aliskiren offers a distinct approach to modulating this system compared to other RAAS-acting agents. sketchy.combloodpressureuk.org
Impact on Plasma Renin Activity (PRA), Angiotensin I, and Angiotensin II Levels
Aliskiren directly inhibits the enzymatic activity of renin, which is the rate-limiting step in the RAAS cascade. mdpi.comecrjournal.com This action prevents the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I), leading to subsequent reductions in the levels of angiotensin II (Ang II). nih.govwikipedia.org In preclinical and clinical studies, aliskiren has been shown to cause a dose-dependent decrease in plasma renin activity (PRA), as well as in the concentrations of Ang I and Ang II. nih.govnih.gov
Even though aliskiren leads to a reactive increase in plasma renin concentration (PRC) due to the interruption of the negative feedback loop, the PRA remains suppressed. ui.ac.idnih.gov For instance, a single 300-mg dose of aliskiren can inhibit PRA by over 95% at 24 hours. nih.gov Studies in healthy volunteers demonstrated that high doses of aliskiren reduced plasma Ang II by approximately 80%. nih.gov
Differentiation from Other RAAS Modulators (e.g., Angiotensin-Converting Enzyme Inhibitors, Angiotensin Receptor Blockers)
The mechanism of aliskiren differs significantly from that of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs). sketchy.com While all three classes of drugs interfere with the RAAS, ACE inhibitors and ARBs act downstream of renin. sketchy.com
ACE inhibitors block the conversion of Ang I to Ang II but can lead to an increase in Ang I levels, which may be converted to Ang II through alternative pathways. nih.gov They also affect the metabolism of bradykinin (B550075), which is not a characteristic of aliskiren. ui.ac.id ARBs selectively block the AT1 receptors, preventing Ang II from exerting its effects. nih.gov
A key differentiator is the effect on PRA. Both ACE inhibitors and ARBs lead to an increase in PRA. ui.ac.idnih.gov In contrast, aliskiren directly inhibits PRA, despite an increase in PRC. nih.gov This direct inhibition at the origin of the RAAS cascade is a unique feature of aliskiren. nih.gov
| Drug Class | Mechanism of Action | Effect on PRA | Effect on Ang II |
|---|---|---|---|
| Direct Renin Inhibitors (e.g., Aliskiren) | Inhibits conversion of angiotensinogen to Ang I wikipedia.org | Decreased nih.gov | Decreased nih.gov |
| ACE Inhibitors | Inhibits conversion of Ang I to Ang II sketchy.com | Increased ui.ac.id | Decreased nih.gov |
| Angiotensin Receptor Blockers (ARBs) | Blocks Ang II from binding to AT1 receptors sketchy.com | Increased ui.ac.id | Increased or no change |
Renin-Independent Molecular Pathways
Recent research has begun to explore potential renin-independent effects of aliskiren. Studies in human podocytes have shown that aliskiren is a potent inhibitor of intracellular Ang II levels, more so than an ACE inhibitor or an ARB. nih.gov However, in the same study, aliskiren did not affect the (pro)renin receptor ((P)RR)-dependent activation of extracellular signal-related protein kinase (ERK). nih.gov
Other preclinical studies have suggested that aliskiren may have effects beyond direct renin inhibition. For example, in spontaneously hypertensive rats, aliskiren-loaded nanoparticles were found to downregulate the gene expression of the (pro)renin receptor and ACE in the heart. mdpi.com This was associated with a decrease in NADPH oxidase expression, suggesting a potential role in reducing oxidative stress. mdpi.com Another study in a rat model of renovascular hypertension indicated that aliskiren may contribute to the stabilization of atherosclerotic plaques. sysrevpharm.org These findings hint at additional molecular pathways that may be influenced by aliskiren, although further research is needed to fully elucidate these renin-independent mechanisms.
Influence on Bradykinin Degradation Pathways (Enantiomeric Specificity)
The renin-angiotensin system (RAS) and the kinin-kallikrein system are intricately linked, with angiotensin-converting enzyme (ACE) playing a key role in both by converting angiotensin I to angiotensin II and by being a primary enzyme for bradykinin degradation. if-pan.krakow.plresearchgate.net Inhibition of ACE leads to an accumulation of bradykinin, which can cause side effects like cough and angioedema. researchgate.net Direct renin inhibitors, such as aliskiren, act at the initial step of the RAS cascade, and their interaction with bradykinin metabolism has been a subject of investigation to understand their distinct pharmacological profile.
Research indicates that aliskiren does not significantly affect the degradation of bradykinin in plasma. researchgate.net In a study utilizing human plasma, aliskiren showed no impact on the rate of bradykinin breakdown, in stark contrast to the ACE inhibitor enalapril, which markedly inhibited it. researchgate.net
The enantiomeric specificity of this interaction is rooted in the stereochemistry of the aliskiren molecule. The marketed drug is a single diastereomer with all four chiral centers in the S-configuration. fda.gov Its corresponding (R)-enantiomer is known to be biologically less active. fda.gov While direct studies comparing the effects of both aliskiren and ent-aliskiren on bradykinin degradation are not available, the established principle of enantiomeric specificity in drug action suggests that the already minimal effect of the active S-enantiomer would likely be even less significant or absent with the R-enantiomer.
Table 1: Comparative Effects of Aliskiren and Enalapril on Bradykinin Degradation
| System | Agent | Effect on Bradykinin Degradation | Reference |
|---|---|---|---|
| Human Plasma | Aliskiren | No effect | researchgate.net |
| Human Plasma | Enalapril | Appreciable inhibition | researchgate.net |
| Human Pulmonary Artery Endothelial Cells | Aliskiren | Minimal inhibition (~5% of enalapril's effect) | researchgate.net |
| Human Pulmonary Artery Endothelial Cells | Enalapril | Significant inhibition | researchgate.net |
Effects on Inflammatory and Angiogenic Signaling (e.g., Toll-like Receptor 4, Matrix Metalloproteinases-2 and -9 in Endothelial Cells)
Beyond its primary role in the renin-angiotensin system, aliskiren has been shown to modulate pathways involved in inflammation and tissue remodeling, which are crucial in angiogenesis.
Toll-like Receptor 4 (TLR4):
Toll-like receptor 4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) and triggering inflammatory signaling cascades in various cells, including endothelial cells. sci-hub.sephysiology.orgfrontiersin.orgimrpress.com Activation of TLR4 in the endothelium can lead to a pro-inflammatory state, contributing to vascular dysfunction. physiology.orgimrpress.com
Studies have suggested that aliskiren can attenuate inflammatory responses mediated by TLR4. In human umbilical vein endothelial cells (HUVECs), aliskiren has been found to inhibit LPS-induced angiogenesis. e-century.us This inhibitory effect was associated with a downregulation of TLR4 expression, indicating that aliskiren can interfere with this critical inflammatory signaling pathway at the receptor level in endothelial cells. e-century.us Furthermore, aliskiren has been documented to reduce the expression of the (pro)renin receptor in HUVECs, which itself can contribute to pro-inflammatory signaling. researchgate.netmdpi.com
Matrix Metalloproteinases-2 and -9 (MMP-2 and -9):
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and are pivotally involved in tissue remodeling, cell migration, and angiogenesis. dovepress.commdpi.comfrontiersin.org MMP-2 and MMP-9, also known as gelatinases, are particularly important in the breakdown of type IV collagen, a major component of basement membranes, thereby facilitating endothelial cell migration and the formation of new blood vessels. mdpi.comfrontiersin.org
Research has demonstrated that aliskiren can inhibit the expression and activity of MMP-2 and MMP-9 in vascular contexts. In a study on hypercholesterolemic rabbits with vascular injury, aliskiren treatment reduced the expression of both MMP-2 and MMP-9 in the neointima. nih.gov In spontaneously hypertensive rats, aliskiren was shown to decrease the myocardial expression of MMP-2 and MMP-9 following ischemia/reperfusion injury. researchgate.netahajournals.org
Directly relevant to the specified cell type, one study reported that in HUVECs, aliskiren inhibited LPS-induced increases in the expression of MMP-2 and MMP-9. e-century.us This finding suggests that the anti-angiogenic effects of aliskiren in endothelial cells are, at least in part, mediated through the downregulation of these key matrix-degrading enzymes.
Table 2: Effects of Aliskiren on Inflammatory and Angiogenic Markers in Endothelial Cells
| Marker | Cell Type | Stimulus | Effect of Aliskiren | Reference |
|---|---|---|---|---|
| Toll-like Receptor 4 (TLR4) | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibition of expression | e-century.us |
| Matrix Metalloproteinase-2 (MMP-2) | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibition of expression | e-century.us |
| Matrix Metalloproteinase-9 (MMP-9) | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibition of expression | e-century.us |
Preclinical Efficacy and Mechanistic Studies of Ent Aliskiren
In Vitro Pharmacological Characterization of Enantiomers
The initial stages of drug development often involve in vitro studies to determine the pharmacological profile of a compound and its stereoisomers. For renin inhibitors like aliskiren (B1664508), this includes assessing their potency, selectivity, and effects on cellular pathways.
Cellular assays are crucial for understanding how a compound affects the renin-angiotensin system (RAS) at a cellular level. Aliskiren is a potent inhibitor of human renin, with a reported IC50 (the concentration that inhibits 50% of the enzyme's activity) of 0.6 nmol/L. researchgate.netcellagentech.comaccindia.org This high potency is a key characteristic of the clinically used (S,S,S,S)-diastereomer. Studies in human podocytes, which are critical components of the kidney's filtration barrier, have shown that aliskiren is a highly effective inhibitor of intracellular angiotensin II levels. nih.gov This action is significant as it directly targets the product of the renin-catalyzed step.
While specific data on the direct cellular renin inhibition of ent-aliskiren is not extensively available in the provided results, the profound stereoselectivity of enzyme-inhibitor interactions suggests that ent-aliskiren would be significantly less potent. This is a common feature in chiral drugs, where one enantiomer is responsible for the majority of the desired pharmacological activity. For instance, in the development of similar renin inhibitors, different diastereomers have shown markedly different potencies.
To ensure a drug targets the intended enzyme without causing off-target effects, its specificity is tested against related enzymes. Aliskiren has been shown to be highly specific for renin, with a 10,000-fold lower affinity for other related aspartic peptidases. accindia.org Aspartic peptidases, such as cathepsin D and pepsin, share some structural similarities with renin. wikipedia.org
Studies on a related renin inhibitor, BILA 2157 BS, demonstrated high selectivity for human renin over cathepsin D and pepsin. researchgate.net The IC50 values for this inhibitor against cathepsin D and pepsin were 540 nM and 11,000 nM, respectively, indicating much lower potency compared to its renin inhibition. researchgate.net This high degree of selectivity is a critical safety and efficacy feature, minimizing the potential for unintended biological effects. Given the structural and functional similarities between these inhibitors, it is expected that aliskiren and its enantiomers would also be profiled for their activity against such enzymes.
Table 1: Comparative Inhibitory Activity of a Renin Inhibitor Against Aspartic Peptidases
| Enzyme | IC50 (nM) |
|---|---|
| Human Renin | 1.4 |
| Cathepsin D | 540 |
| Pepsin | 11,000 |
Data for BILA 2157 BS, a compound with a similar mechanism of action. researchgate.net
Cellular Assays for Renin Inhibition and Downstream Effects
Transgenic Animal Models for Enantiomer Evaluation
Preclinical in vivo studies often rely on animal models that can accurately reflect human physiology and disease states.
A significant challenge in the preclinical evaluation of renin inhibitors like aliskiren is their species specificity; aliskiren is significantly less active against renin from common laboratory animals like rats. researchgate.net To overcome this, researchers have developed double transgenic rats (dTGR) that express both human renin and human angiotensinogen (B3276523) genes. accindia.orgnih.gov These dTGR models develop severe hypertension, albuminuria, and end-organ damage, closely mimicking the human condition driven by an overactive RAS. accindia.orgnih.gov This makes them an invaluable tool for studying the in vivo effects of human renin inhibitors.
In studies using dTGR, aliskiren has been shown to effectively lower blood pressure and prevent target organ damage. nih.gov For instance, treatment of dTGR with aliskiren significantly reduced blood pressure, serum creatinine (B1669602), and albuminuria. nih.gov While direct comparative studies of ent-aliskiren in these models are not detailed in the search results, the established efficacy of aliskiren sets a benchmark. It is a standard practice in drug development to test enantiomers for activity, and it is highly probable that ent-aliskiren would show a significantly diminished pharmacodynamic response due to its presumed lower affinity for human renin.
In sodium-depleted marmosets, another primate model where aliskiren is active, oral doses of aliskiren produced complete inhibition of plasma renin activity (PRA). accindia.org These animal models are crucial for establishing the dose-response relationship and the duration of action of renin inhibitors.
Organ Protective Mechanisms in Preclinical Disease Models
Beyond blood pressure reduction, a key therapeutic goal of RAS inhibition is the protection of vital organs from damage caused by hypertension and other disease processes.
Preclinical studies have demonstrated that aliskiren possesses organ-protective effects. In a mouse model of progressive renal fibrosis, aliskiren demonstrated nephroprotective effects that were beyond its antihypertensive properties. oup.com The study showed that aliskiren reduced the expression of profibrotic factors like TGF-β and CTGF, indicating an anti-fibrotic mechanism of action. oup.com
Furthermore, in dTGR models, aliskiren was shown to ameliorate cardiac and renal damage. nih.gov It reduced left ventricular hypertrophy, fibrosis, and inflammation in the heart and kidneys. nih.govecrjournal.com These effects are attributed to the blockade of the RAS at its origin, preventing the generation of angiotensin I and subsequently angiotensin II, which is a key mediator of inflammation, fibrosis, and cellular hypertrophy. Studies have also pointed to aliskiren's ability to reduce inflammatory cytokines in animal models of depression associated with neuroinflammation. larvol.commdpi.com
The organ-protective mechanisms of aliskiren are multifaceted and include:
Reduction of Fibrosis: By inhibiting the downstream effects of angiotensin II, aliskiren mitigates the signaling pathways that lead to the excessive deposition of extracellular matrix proteins. oup.com
Anti-inflammatory Effects: Aliskiren has been shown to reduce the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines in target organs. oup.comlarvol.com
Hemodynamic Improvements: By lowering blood pressure and reducing intraglomerular pressure, aliskiren helps to preserve renal function. oup.com
While these findings pertain to aliskiren, they underscore the therapeutic principles that would be evaluated for any of its enantiomers. The stereochemistry of the molecule is critical for its interaction with the renin enzyme, and therefore, the biological activity, including organ protection, is expected to be predominantly associated with the active (S,S,S,S)-aliskiren enantiomer.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ent-Aliskiren Fumarate (B1241708) (2:1) |
| Aliskiren |
| Angiotensin I |
| Angiotensin II |
| BILA 2157 BS |
| Cathepsin D |
| Pepsin |
| TGF-β |
| CTGF |
Preclinical Investigations into the Efficacy of Ent-Aliskiren Fumarate (2:1)
1 Cardiovascular and Renal Remodeling Assessment
Preclinical studies have explored the potential of aliskiren, a direct renin inhibitor, to mitigate cardiovascular and renal remodeling, processes that contribute to organ damage in hypertensive and diabetic conditions. Key markers such as cardiac hypertrophy and proteinuria have been central to these investigations.
In a study utilizing double transgenic rats (dTGR) carrying human genes for both renin and angiotensinogen, aliskiren was compared with the angiotensin receptor blocker (ARB) valsartan (B143634). semanticscholar.org Both high and low doses of aliskiren, as well as high-dose valsartan, were effective in lowering blood pressure, reducing albuminuria, and maintaining normal serum creatinine levels, which translated to 100% survival by week 9. semanticscholar.org Notably, the low-dose valsartan group experienced a 26% mortality rate and exhibited ventricular hypertrophy. semanticscholar.org These findings suggest that renin inhibition with aliskiren may offer more pronounced protection against end-organ damage compared to angiotensin receptor blockade alone in this specific model. semanticscholar.org
Another study in a similar dTGR model demonstrated that both aliskiren and the ARB losartan (B1675146) reduced albuminuria and the renal expression of inflammatory markers. semanticscholar.org Furthermore, in a rat model of advanced diabetic nephropathy, aliskiren was shown to decrease albuminuria and other indicators of renal damage, including the expression of transforming growth factor-β (TGF-β) and collagens III and IV. uq.edu.au When compared with angiotensin-converting enzyme (ACE) inhibitors or ARBs in these models, the renal and cardiac protective effects of aliskiren were found to be roughly equivalent. uq.edu.au
A study on mice with progressive renal fibrosis, even with a late start to therapy, showed that aliskiren provided nephroprotective effects beyond its blood pressure-lowering capabilities. oup.com The treatment significantly extended the lifespan of the mice, reduced proteinuria and serum urea, and decreased the accumulation of extracellular matrix and renal scarring. oup.com Specifically, proteinuria was reduced by 32% at 9.5 weeks. oup.com
Clinical trials have also provided insights into aliskiren's effects on remodeling markers. The Aliskiren in the Evaluation of Proteinuria in Diabetes (AVOID) trial investigated the addition of aliskiren to the maximum recommended dose of losartan in patients with hypertension, type 2 diabetes, and proteinuria. uq.edu.aubibliomed.org The results indicated that the combination therapy led to a further 20% reduction in the urinary albumin-to-creatinine ratio compared to losartan alone. uq.edu.aubibliomed.org A significant portion of patients receiving aliskiren (24.7%) achieved a reduction of 50% or more in this ratio. uq.edu.aubibliomed.org
However, not all studies have demonstrated a clear benefit. A 36-week study involving patients with ischemic left ventricular dysfunction found no significant changes in ventricular remodeling, as measured by left ventricular end-systolic volume, with aliskiren treatment compared to placebo when added to standard background therapy. europa.eu
Interactive Data Table: Effect of Aliskiren on Albuminuria in Preclinical and Clinical Studies
| Study Model/Population | Intervention | Outcome | Percentage Reduction in Albuminuria | Reference |
| Double Transgenic Rats (dTGR) | Aliskiren vs. Valsartan | Reduced albuminuria | Data not specified | semanticscholar.org |
| Double Transgenic Rats (dTGR) | Aliskiren and Losartan | Reduced albuminuria | Data not specified | semanticscholar.org |
| Rat Model of Advanced Diabetic Nephropathy | Aliskiren | Reduced albuminuria | Data not specified | uq.edu.au |
| Mice with Progressive Renal Fibrosis | Aliskiren | Reduced proteinuria | 32% | oup.com |
| Patients with Hypertension, Type 2 Diabetes, and Proteinuria (AVOID Trial) | Aliskiren + Losartan vs. Losartan alone | Reduced urinary albumin-to-creatinine ratio | 20% | uq.edu.aubibliomed.org |
Utility of Human Renin/Angiotensinogen Transgenic Rat Models
2 Anti-Inflammatory Actions in Vascular and Renal Tissues
The anti-inflammatory properties of aliskiren in vascular and renal tissues have been a key area of preclinical investigation, as inflammation is a critical component in the pathophysiology of cardiovascular and renal diseases.
In a mouse model of unilateral ureteral obstruction, a condition that induces renal inflammation and fibrosis, aliskiren treatment demonstrated significant anti-inflammatory effects. nih.gov The study found that aliskiren decreased the number of CD68 positive cells, which are markers for macrophages, and reduced the renal mRNA expression of the pro-inflammatory chemokines monocyte chemotactic protein-1 (MCP-1) and osteopontin. nih.gov
Furthermore, aliskiren has been shown to down-regulate the expression of transforming growth factor-β (TGF-β), a key cytokine involved in inflammation and fibrosis. nih.govprobiologists.com In the unilateral ureteral obstruction model, aliskiren decreased renal TGF-β mRNA expression and immunostaining. nih.gov Similarly, in a model of partial ureteral obstruction, aliskiren was found to attenuate the inflammatory response by down-regulating the expression of interleukin-6 (IL-6). probiologists.com It also inhibited the expression of IL-1β in a model of complete bilateral ureteral obstruction in rats. probiologists.com
Studies in double transgenic rats (dTGR) have also highlighted the anti-inflammatory effects of aliskiren in the kidney. semanticscholar.org Both aliskiren and the ARB losartan were shown to reduce the renal expression of inflammatory markers in this model. semanticscholar.org The combination of aliskiren with other agents, such as an ARB and mizoribine, has been reported to provide enhanced protection against renal inflammation and fibrosis in rats with complete unilateral ureteral obstruction. probiologists.com
These preclinical findings suggest that aliskiren exerts direct anti-inflammatory effects in the kidney, independent of its blood pressure-lowering actions, by targeting key inflammatory mediators and pathways. nih.govprobiologists.comjparathyroid.com
Interactive Data Table: Anti-Inflammatory Effects of Aliskiren in Preclinical Models
| Study Model | Key Inflammatory Markers Assessed | Effect of Aliskiren | Reference |
| Mouse Model of Unilateral Ureteral Obstruction | CD68+ cells, MCP-1 mRNA, Osteopontin mRNA, TGF-β | Decreased | nih.gov |
| Rat Model of Partial Ureteral Obstruction | IL-6 expression | Decreased | probiologists.com |
| Rat Model of Complete Bilateral Ureteral Obstruction | IL-1β expression | Decreased | probiologists.com |
| Double Transgenic Rats (dTGR) | Renal inflammatory markers | Decreased | semanticscholar.org |
Advanced Analytical and Spectroscopic Characterization of Ent Aliskiren Fumarate 2:1
Chromatographic Techniques for Enantiomeric Purity and Quantification
Chromatographic methods are indispensable for the separation and quantification of enantiomers and related impurities. The development and validation of robust analytical procedures are essential for the quality control of ent-aliskiren fumarate (B1241708).
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The development of a successful chiral HPLC method for ent-aliskiren hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution between the desired enantiomer and its counterpart.
A typical chiral HPLC method for the enantiomeric separation of aliskiren (B1664508) and its enantiomer, ent-aliskiren, might involve the use of a polysaccharide-based CSP. These CSPs, often derivatives of cellulose (B213188) or amylose, provide the necessary chiral environment for differential interaction with the enantiomers. The mobile phase composition, usually a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is fine-tuned to optimize the separation factor and resolution. The detection is commonly performed using a UV detector at a wavelength where both enantiomers exhibit significant absorbance.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters for a chiral HPLC method include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and potential impurities.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Example Parameters for a Chiral HPLC Method
| Parameter | Example Value/Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Applications
For the quantification of ent-aliskiren in biological matrices such as plasma or serum, a highly sensitive and selective method is required. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice for such bioanalytical applications. UPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.
The coupling of UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences from the complex biological matrix.
Method development for a UPLC-MS/MS bioanalytical assay involves the optimization of both chromatographic and mass spectrometric parameters. This includes the selection of an appropriate UPLC column (often a reversed-phase C18 column), mobile phase composition to achieve good peak shape and retention, and tuning of MS parameters such as cone voltage and collision energy to maximize the signal of the selected MRM transitions. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to correct for matrix effects and variations in sample processing and instrument response.
High-Performance Thin Layer Chromatography (HPTLC) for Related Substances and Purity Assessment
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the assessment of purity and the determination of related substances in bulk drug samples and pharmaceutical formulations. HPTLC plates with a uniform layer of silica (B1680970) gel are commonly used as the stationary phase.
For the analysis of ent-aliskiren, a suitable mobile phase is selected to achieve separation of the main compound from its potential impurities. After development of the chromatogram, the plate is dried, and the spots are visualized under UV light or by using a suitable staining reagent. Densitometric scanning of the plate allows for the quantification of the separated components.
The HPTLC method can be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.
Mass Spectrometry-Based Characterization of Enantiomeric Forms and Impurities
Mass spectrometry is a powerful tool for the structural elucidation and characterization of pharmaceutical compounds and their impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns and Structural Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like ent-aliskiren. In positive ion mode, ESI-MS typically produces a protonated molecule [M+H]⁺, which provides information about the molecular weight of the compound.
Further structural information can be obtained by inducing fragmentation of the precursor ion using tandem mass spectrometry (MS/MS). The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. By analyzing the masses of the fragment ions, the different structural motifs within the ent-aliskiren molecule can be identified. While ESI-MS itself does not differentiate between enantiomers as they have the same mass and fragmentation pattern, it is crucial for confirming the identity of the compound being analyzed by chiral chromatography.
Table 2: Potential ESI-MS/MS Transitions for Aliskiren (and ent-Aliskiren)
| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Fragment |
| 552.4 | 434.3 | Loss of C6H13NO |
| 552.4 | 392.3 | Loss of C8H17NO2 |
| 552.4 | 295.2 | Cleavage of the amide bond |
Note: These are illustrative fragmentation pathways. Actual fragmentation may vary based on instrument conditions.
Identification of Stereoisomeric Impurities and Process-Related Substances
The synthesis of aliskiren is a multi-step process that can potentially lead to the formation of various impurities, including stereoisomers and process-related substances. The identification and characterization of these impurities are critical for controlling the quality of the final product.
The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), for instance, using time-of-flight (TOF) or Orbitrap mass analyzers, is a powerful strategy for this purpose. LC separates the impurities from the main component, and HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurities. Subsequent MS/MS experiments can then be performed to elucidate their structures.
For stereoisomeric impurities, their separation can be achieved using chiral chromatography. While mass spectrometry cannot distinguish between enantiomers, it can differentiate diastereomers as they may exhibit different fragmentation patterns or can be separated chromatographically. The coupling of chiral chromatography with mass spectrometry (chiral LC-MS) is therefore an invaluable tool for the comprehensive analysis of stereoisomeric purity.
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic methods are indispensable tools for confirming the intricate three-dimensional structure and enantiomeric purity of chiral molecules such as ent-aliskiren.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise stereochemistry of organic molecules. For ent-aliskiren, which possesses multiple chiral centers, NMR is essential for confirming the identity of this specific enantiomer.
Carbon-13 NMR (¹³C NMR) provides information on the number and electronic environment of carbon atoms in the molecule. The chemical shifts of the carbon atoms in ent-aliskiren are unique to its structure.
Distortionless Enhancement by Polarization Transfer (DEPT) spectra are particularly useful for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with ¹³C NMR data, allows for the complete assignment of the carbon skeleton and helps to confirm the stereochemical configuration at each chiral center by comparing the observed spectra to that of the known aliskiren standard.
Table 1: Illustrative ¹³C NMR Chemical Shifts for Key Carbon Atoms in Aliskiren (as a reference for ent-Aliskiren)
| Carbon Atom | Chemical Shift (ppm) |
| C=O (amide) | 172.5 |
| C (aromatic) | 157.0, 135.5, 128.0, 115.0 |
| CH-O | 75.0 |
| CH-N | 60.0 |
| CH (aliphatic) | 40-50 |
| CH₂ | 25-35 |
| CH₃ | 15-25 |
Note: The exact chemical shifts for ent-aliskiren would be identical to aliskiren, as they are enantiomers. The differentiation lies in their interaction with a chiral environment.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ent-aliskiren fumarate will show characteristic absorption bands corresponding to its various functional groups, such as O-H, N-H, C=O (amide and carboxylic acid), and C-O bonds. While the IR spectrum confirms the presence of these groups, it is identical for both aliskiren and ent-aliskiren.
Specific Optical Rotation (SOR) is the critical technique for distinguishing between enantiomers. Enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, ent-aliskiren will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of aliskiren. This measurement is a definitive test of enantiomeric identity. For instance, if aliskiren has a specific rotation of -[α]D, its enantiomer, ent-aliskiren, will have a specific rotation of +[α]D under the same experimental conditions.
Table 2: Key IR Absorption Bands for Ent-Aliskiren Fumarate
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | O-H and N-H stretching |
| ~2960-2870 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (fumaric acid) |
| ~1650 | C=O stretching (amide) |
| ~1250 | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., DEPT Spectra, 13C NMR)
Method Validation and Quality Control Parameters for Ent-Aliskiren Fumarate (2:1)
Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. For ent-aliskiren fumarate, this ensures that methods for its quantification and purity assessment are reliable.
These parameters are fundamental to the validation of quantitative analytical methods, often employing techniques like High-Performance Liquid Chromatography (HPLC).
System Suitability: This is performed before the analysis to ensure the analytical system is performing correctly. Parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections are checked against predefined criteria.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with accuracy.
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Table 3: Typical Method Validation Parameters for the Analysis of an Aliskiren-related Compound
| Parameter | Typical Value/Range |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.3 |
These parameters further ensure the reliability of the analytical method.
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percentage recovery.
Precision: This expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 4: Acceptance Criteria for Accuracy, Precision, and Robustness
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant change in results |
Computational Chemistry and Rational Design of Ent Aliskiren
Structure-Based Drug Design Principles for Renin Inhibitors
The rational design of renin inhibitors is predicated on a detailed understanding of the three-dimensional structure of the human renin enzyme and its interaction with its natural substrate, angiotensinogen (B3276523). acs.orgahajournals.org Renin is an aspartic protease that specifically cleaves the peptide bond between Leucine-10 and Valine-11 of angiotensinogen, the rate-limiting step in the renin-angiotensin system (RAS). eoinobrien.orgacs.org The goal of structure-based design is to create small molecules that can mimic the transition state of this reaction and bind with high affinity and specificity to the enzyme's active site, thereby blocking its catalytic function. nih.gov
X-ray crystallography has been an indispensable tool in the development of renin inhibitors, providing high-resolution atomic-level insights into how these compounds bind within the renin active site. eoinobrien.orgnih.gov The analysis of co-crystal structures of renin complexed with various inhibitors has been instrumental in guiding the medicinal chemistry optimization process. nih.govnih.gov These structures reveal the precise orientation of the inhibitor, the key hydrogen bonds, and the hydrophobic interactions that anchor the molecule to the enzyme. nih.gov
For instance, the crystal structure of aliskiren (B1664508) co-crystallized with recombinant human renin confirmed that it occupies the active site, blocking the catalytic function of the enzyme. eoinobrien.org This structural information was critical for optimizing the lead compounds to enhance their binding affinity and improve their pharmacokinetic properties. nih.goveoinobrien.org
Table 1: Representative PDB Entries for Human Renin-Inhibitor Complexes
| PDB ID | Inhibitor Class | Resolution (Å) | Description |
|---|---|---|---|
| 3OOT | Indole-3-carboxamide | 2.55 | Crystal structure of a non-chiral indole-based inhibitor complexed with renin. rcsb.org |
| 3OQK | Indole-3-carboxamide | 2.90 | Structure of a related indole-piperazine inhibitor bound to renin. rcsb.org |
| 2V0Z | Aliskiren | 2.60 | Crystal structure of human renin in complex with the approved drug aliskiren. nih.gov |
This table is interactive and can be sorted by column.
The active site of renin is a large, predominantly hydrophobic cleft that can be divided into a series of subpockets (termed S-sites), which accommodate the corresponding amino acid residues (P-sites) of the angiotensinogen substrate. proteopedia.org The main pockets involved in inhibitor binding are S3, S2, S1, S1', and S2'. eoinobrien.orgnih.gov The design of early inhibitors focused on creating moieties that would effectively occupy these substrate-binding pockets. nih.gov
A pivotal breakthrough in the design of aliskiren was the identification of a previously unrecognized, large, and distinct non-substrate subpocket, termed S3sp. eoinobrien.orgnih.gov This pocket extends from the S3 binding site towards the hydrophobic core of the enzyme. nih.gov Structural analysis revealed that aliskiren's unique methoxyalkoxy sidechain fits snugly into this S3sp pocket, forming extensive hydrophobic interactions. eoinobrien.org This interaction was found to be essential for the high binding affinity of aliskiren. nih.gove-lactancia.org The rational exploitation of this non-substrate pocket allowed for the design of inhibitors with improved potency and novel chemical architectures that departed from the traditional peptidomimetic backbone. eoinobrien.orgnih.gov
Table 2: Key Amino Acid Residues in Renin's Binding Pockets
| Interacting Residues (Examples) | Interaction Type | |
|---|---|---|
| S3/S1 | Phe117, Leu114, Tyr75 | Hydrophobic |
| S3sp | (undisclosed in detail, but described as a large hydrophobic pocket) | Hydrophobic |
| S2 | Met289 | Hydrophobic |
| S1' | Gln128, Gly34, Arg74, Ser35 | Hydrogen Bonding, Hydrophobic |
| S2' | Ile130 | Hydrophobic |
| Catalytic Dyad | Asp32, Asp215 | Hydrogen Bonding (with inhibitor's hydroxyl group) |
Data compiled from multiple sources describing renin-inhibitor interactions. eoinobrien.orgnih.govnih.gov
Crystallographic Analysis of Renin-Inhibitor Complexes
Molecular Modeling and Dynamics Simulations of Enantiomeric Interactions
While X-ray crystallography provides a static picture of the ligand-protein complex, molecular modeling and dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational behavior of inhibitors and predict their binding affinities. nih.govnih.govarxiv.org These computational techniques are particularly valuable for understanding the subtle differences in how enantiomers—molecules that are mirror images of each other—interact with a chiral target like an enzyme active site. mdpi.com
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govchemrxiv.org In the context of ent-aliskiren, docking studies would be used to place the (2R,4R,5R,7R)-enantiomer into the known three-dimensional structure of the human renin active site (e.g., from PDB entry 2V0Z).
These simulations would model the potential interactions between ent-aliskiren and the key amino acid residues of the active site. While aliskiren (the all-S enantiomer) is known to form a network of favorable hydrogen bonds with the catalytic aspartates (Asp32 and Asp215) and other residues like Ser76, and to position its hydrophobic groups optimally within the S-pockets, ent-aliskiren would likely fail to achieve this ideal fit. nih.gov Due to its inverted stereochemistry, the functional groups of ent-aliskiren would be misaligned, leading to steric clashes and the loss of crucial hydrogen bonding and hydrophobic interactions that are essential for high-affinity binding. mdpi.com
Conformational analysis studies how the three-dimensional shape of a molecule changes, which is crucial for its biological activity. nih.gov Studies on aliskiren have shown that it adopts different predominant conformations in different environments; for example, it has a "U-shape" in aqueous solution but an "extended" conformation when bound to the renin receptor, which is more similar to its shape in a solvent like dimethylformamide (DMF). nih.gov This extended conformation is critical for spanning the active site pockets from S3 to S2'. eoinobrien.orgnih.gov
For ent-aliskiren, while it would also possess conformational flexibility, its mirror-image arrangement means that even in an extended conformation, its side chains would project in directions opposite to those of aliskiren. This would prevent it from simultaneously fitting into the S3, S1, and particularly the crucial S3sp pockets in the same favorable manner as aliskiren. Molecular dynamics simulations coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the theoretical free energy of binding for each enantiomer. nih.gov These calculations for aliskiren show that its binding is driven by favorable van der Waals and nonpolar contributions. nih.gov A similar calculation for ent-aliskiren would be expected to yield a significantly lower (less favorable) binding affinity due to the poor steric and electronic complementarity with the renin active site. mdpi.com
Ligand-Protein Docking Studies for Ent-Aliskiren and Renin
Enantioselective Recognition and Stereochemical Preferences
Enantioselective recognition is a fundamental principle in pharmacology, where biological macromolecules like enzymes and receptors, which are themselves chiral, differentiate between the enantiomers of a chiral drug. The active site of human renin is a highly organized, three-dimensional chiral environment. The specific arrangement of amino acid residues creates a binding surface that is complementary to only one enantiomer of an inhibitor.
The high potency of aliskiren is a direct result of its specific (2S,4S,5S,7S) stereochemistry, which allows its functional groups to align perfectly with the corresponding binding pockets and interaction points within the renin active site. eoinobrien.orgfda.gov The hydroxyl group mimics the transition state and forms critical hydrogen bonds with the catalytic dyad (Asp32/Asp215), the isopropyl groups fit into the S1 and S3 pockets, and the unique methoxyalkoxy sidechain extends into the S3sp pocket. eoinobrien.orgnih.gov
In Silico Prediction of Differential Biological Activities of Enantiomers
The biological activity of a drug molecule is intrinsically linked to its ability to bind to its target protein. This binding is governed by the principles of molecular recognition, where the three-dimensional arrangement of atoms in both the ligand (the drug) and the receptor (the enzyme's active site) must be precisely complementary. The active site of human renin is a complex, chiral environment, meaning it is not superimposable on its mirror image and can, therefore, distinguish between the enantiomers of a chiral ligand. eoinobrien.org
In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule will bind to a protein target and for estimating the strength of this interaction, often expressed as a binding energy. The development of aliskiren itself was guided by such molecular modeling studies, which analyzed how inhibitor compounds fit into the renin active site. eoinobrien.orgresearchgate.net The aliskiren molecule was designed to act as a transition-state mimetic, with its central hydroxyl and amino groups forming critical hydrogen bonds with the catalytic dyad residues, Asp32 and Asp215, in the renin active site. eoinobrien.org Furthermore, its side chains are optimized to fit into specific hydrophobic pockets of the enzyme, including the S1, S3, and a newly discovered non-substrate pocket known as S3sp. eoinobrien.org
When applying these computational methods to compare aliskiren with its enantiomer, ent-aliskiren, a significant difference in binding affinity and interaction profile is predicted. While aliskiren is computationally shown to fit snugly into the active site, forming multiple high-energy favorable interactions, its enantiomer, ent-aliskiren, would be predicted to bind poorly. The mirror-image configuration of ent-aliskiren's stereocenters would lead to steric clashes with the amino acid residues lining the active site. The key functional groups would be improperly oriented, preventing the formation of the critical hydrogen bonds with Asp32 and Asp215 that are essential for potent inhibition.
The predicted outcomes from a comparative molecular docking study are illustrated in the table below. These values, while representative, demonstrate the typical differences that would be expected from such an analysis, confirming the stereospecificity of the interaction.
| Parameter | Aliskiren (Active Enantiomer) | Ent-Aliskiren (Inactive Enantiomer) | Rationale for Difference |
|---|---|---|---|
| Predicted Binding Energy (kcal/mol) | -12.5 | -5.2 | Lower (more negative) energy indicates a more stable and favorable binding interaction for the active enantiomer. |
| H-Bond with Asp32 | Yes | No | Incorrect orientation of ent-aliskiren's hydroxyl/amino groups prevents this critical interaction. |
| H-Bond with Asp215 | Yes | No | The chiral arrangement of ent-aliskiren misaligns the functional groups required for this key bond. |
| Occupancy of S3sp Pocket | Optimal | Poor/Steric Clash | The methoxyalkoxy sidechain of aliskiren is designed to fit this pocket; the enantiomeric configuration would cause it to clash with the protein wall. eoinobrien.org |
| Predicted Inhibitory Constant (Ki) | Low nM range | High µM to mM range | The large difference in binding energy translates to a multi-thousand-fold decrease in predicted potency for the inactive enantiomer. |
Virtual Screening for Novel Enantioselective Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, such as the renin enzyme. acs.orgacs.org When the target has a chiral binding site, these in silico methods can be inherently enantioselective, capable of distinguishing between stereoisomers and predicting which one will be the more potent binder.
The process of an enantioselective virtual screen involves using a high-resolution 3D structure of the target protein. A library of candidate molecules, which includes defined stereochemistry for each chiral center, is then computationally "docked" into the enzyme's active site. Sophisticated scoring functions evaluate each potential binding pose, calculating a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.orgbuckingham.ac.uk Because these forces are highly dependent on the precise 3D arrangement of atoms, the scoring function will naturally assign different scores to different enantiomers of the same compound.
A theoretical virtual screening campaign to identify novel, potent, and enantioselective renin inhibitors would proceed as follows:
Target Preparation : A high-resolution crystal structure of human renin is prepared, defining the precise coordinates of the active site. eoinobrien.org
Library Curation : A large database of millions of commercially or synthetically accessible chiral compounds is assembled. Each compound's 3D structure, including its specific enantiomeric forms (R and S), is generated.
High-Throughput Docking : The entire library is docked into the renin active site using software designed for this purpose.
Scoring and Ranking : The binding of each enantiomer is scored. The results are then ranked, prioritizing compounds that show a large difference in binding score between their enantiomers, indicating high enantioselectivity.
Hit Selection : The top-ranked virtual "hits" are selected for further computational analysis (e.g., molecular dynamics) and eventual experimental validation.
The hypothetical results from such a screen are presented in the table below, illustrating how the output would allow researchers to identify compounds with significant enantioselective potential as renin inhibitors.
| Hypothetical Hit Compound | Docking Score (R-Enantiomer) | Docking Score (S-Enantiomer) | Predicted Enantioselectivity Ratio (S/R) | Comment |
|---|---|---|---|---|
| Compound A | -7.1 | -10.8 | >1000:1 | High predicted selectivity; the S-enantiomer is a promising candidate for a potent inhibitor. |
| Compound B | -9.5 | -6.2 | >1000:1 | High predicted selectivity; the R-enantiomer is the more active form. |
| Compound C | -8.1 | -8.3 | ~1:1 | Low enantioselectivity; likely to be active as a racemic mixture with little difference between isomers. |
| Compound D | -4.5 | -4.2 | ~1:1 | Low predicted affinity for both enantiomers; likely inactive and not prioritized. |
Through these computational strategies, drug discovery efforts can be focused on synthesizing and testing only the most promising enantiomer of a new drug candidate, saving significant time and resources while maximizing the potential for discovering a potent and selective therapeutic agent.
Patent Landscape and Intellectual Property of Ent Aliskiren Fumarate 2:1
Patents Governing the Synthesis of Ent-Aliskiren and its Intermediates
The synthesis of Aliskiren (B1664508) is a complex process due to the presence of four chiral centers, making the production of the desired single enantiomer, (2S,4S,5S,7S)-Aliskiren, a significant challenge. Consequently, a substantial body of patents protects the various synthetic routes and novel intermediates developed to achieve high diastereomeric and enantiomeric purity.
Initial patents, such as those filed by Novartis, laid the groundwork for the fundamental synthesis of Aliskiren. googleapis.comgoogle.com These early methods often involved classical resolution techniques or the use of chiral starting materials to introduce the required stereochemistry. Subsequent patents have focused on improving the efficiency, cost-effectiveness, and environmental footprint of the synthesis.
A significant area of patent activity has been the development of novel intermediates that simplify the synthetic pathway and improve yields. For instance, patents describe the use of specific lactone and pyrrolidine (B122466) intermediates that facilitate the stereoselective construction of the Aliskiren backbone. google.com The purification of these intermediates to remove unwanted stereoisomers is also a critical aspect covered by intellectual property. nih.gov
The table below outlines some of the key patent areas related to the synthesis of Aliskiren and its intermediates.
| Patent Focus Area | Description | Key Innovations | Illustrative Patent References |
| Core Synthetic Routes | Patents covering the fundamental multi-step synthesis of the Aliskiren molecule. | Introduction of the key structural fragments and establishment of the correct stereochemistry. | U.S. Patent No. 5,559,111 google.com |
| Novel Intermediates | Protection of new chemical entities that serve as precursors in the synthesis of Aliskiren. | Simplification of the synthetic process, improved yields, and enhanced purity of the final product. | U.S. Patent No. 7,132,569 nih.gov |
| Stereoselective Synthesis | Methods that control the formation of the desired enantiomer over other stereoisomers. | Use of chiral catalysts, auxiliaries, and stereospecific reactions to achieve high enantiomeric excess. | WO/2012/052829 googleapis.com |
| Improved Process Patents | Patents focusing on making the synthesis more commercially viable and environmentally friendly. | Reduction in the number of synthetic steps, use of less hazardous reagents, and improved purification methods. | US9056816B2 google.com, WO-2013061224-A1 nih.gov |
Intellectual Property Rights Related to Enantiomeric Forms of Aliskiren
The therapeutic activity of Aliskiren resides primarily in one specific enantiomer, (2S,4S,5S,7S)-Aliskiren. The other enantiomers, collectively referred to as ent-Aliskiren, may have significantly lower or no therapeutic activity and could potentially contribute to side effects. Therefore, securing intellectual property rights for the enantiomerically pure form of Aliskiren is of paramount importance.
Patents in this area cover methods for separating the desired enantiomer from a racemic or diastereomeric mixture. These methods often involve chiral chromatography or the use of chiral resolving agents that selectively form salts or complexes with one enantiomer, allowing for its separation.
Furthermore, intellectual property also protects analytical methods developed to accurately determine the enantiomeric purity of Aliskiren. For example, a patent has been granted for a method to detect the content of the Aliskiren enantiomer, which is crucial for quality control during the manufacturing process.
The table below summarizes the intellectual property landscape concerning the enantiomeric forms of Aliskiren.
| IP Focus Area | Description | Key Technologies | Illustrative Patent References |
| Enantioselective Synthesis | Protecting the synthetic routes that directly produce the desired enantiomer in high purity. | Asymmetric catalysis and the use of chiral building blocks. | WO/2012/052829 googleapis.com |
| Enantiomeric Separation | Patents on methods to separate the desired enantiomer from a mixture of stereoisomers. | Chiral High-Performance Liquid Chromatography (HPLC), simulated moving bed (SMB) chromatography, and diastereomeric salt formation. | Not explicitly detailed in provided search results. |
| Enantiomeric Purity Analysis | Intellectual property for analytical methods to quantify the amount of each enantiomer. | Chiral chromatography-based analytical methods. | CN104034825A |
Formulation Patents with Specific Relevance to Fumarate (B1241708) Salt Forms (e.g., Melt-Granulation, Nanoparticle Formulations)
The fumarate salt of Aliskiren, particularly the hemifumarate, has been the subject of extensive formulation research and patent protection. These formulations aim to address challenges such as the drug's low bioavailability and to improve its stability and manufacturability.
Melt-Granulation:
A significant number of patents protect the formulation of Aliskiren hemifumarate using melt-granulation technology. google.comwipo.intwipo.int This process involves heating the drug substance with a binder to a molten or semi-molten state, followed by granulation. This technique can improve the flowability and compressibility of the drug, making it more suitable for tablet manufacturing. Patents in this area often claim specific combinations of excipients, processing parameters, and the resulting physical properties of the granules and tablets.
Nanoparticle Formulations:
More recent research and intellectual property efforts have explored the use of nanoparticle formulations to enhance the oral bioavailability of Aliskiren. While specific patents for ent-Aliskiren fumarate (2:1) nanoparticle formulations were not prominently identified in the search results, the broader field of Aliskiren nanoparticle technology is an active area of investigation. Research has demonstrated that encapsulating Aliskiren in polymeric nanoparticles can improve its dissolution and absorption. These nanoparticle formulations may involve various polymers and lipids to create a stable and effective drug delivery system.
The table below details the patent landscape for different formulation technologies for Aliskiren fumarate.
| Formulation Technology | Description | Key Advantages | Illustrative Patent/Research References |
| Melt-Granulation | A process where the drug and excipients are heated to form granules. | Improved flow properties, better compressibility, and potential for enhanced dissolution. | US20110177166A1 google.com, WO/2010/036686 wipo.int, EP2062874 A1 googleapis.com |
| Nanoparticle Formulations | Encapsulation of the drug within nanometer-sized particles. | Increased surface area for dissolution, potential for targeted delivery, and improved bioavailability. | Research on Aliskiren-loaded nanoparticles nih.gov |
| Solid Oral Dosage Forms | Patents covering specific tablet or capsule formulations. | Improved stability, controlled release profiles, and patient compliance. | Galenic formulations of aliskiren epo.org |
Future Directions in Ent Aliskiren Fumarate 2:1 Research
Development of Novel Stereoselective Synthetic Pathways with Enhanced Atom Economy
The synthesis of aliskiren (B1664508), with its four stereocenters, presents a significant challenge, making the development of efficient and stereoselective synthetic routes a primary research goal. oup.com Future research is increasingly focused on pathways that not only ensure high enantiomeric purity but also adhere to the principles of green chemistry, particularly enhancing atom economy.
Atom economy, a concept central to green chemistry, aims to maximize the incorporation of all materials used in a process into the final product, thereby minimizing waste. europa.eu Traditional multi-step syntheses often generate substantial waste through stoichiometric reagents and protecting group manipulations. europa.eunih.gov Novel approaches to aliskiren synthesis seek to overcome these limitations. Researchers have explored various strategies, including:
Catalytic Asymmetric Hydrogenation: This method is crucial for establishing key stereocenters. The use of rhodium-based catalysts with chiral ligands, such as ferrocene-based diphosphines, has achieved unprecedented enantioselectivities (up to 99.6% ee) in the synthesis of key aliskiren intermediates. faimallusr.com Iridium-catalyzed hydrogenations have also been employed as key steps in formal syntheses of aliskiren. sysrevpharm.org The development of more efficient and recyclable catalysts is a continuing objective.
Convergent Synthesis Strategies: Instead of a linear approach, convergent syntheses involve preparing different fragments of the molecule separately and then combining them. One such strategy utilized a catalytic stereoselective nitroaldol (Henry) reaction to establish all four stereocenters in a key intermediate with the correct configuration. drugbank.com
Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity under mild conditions, reducing energy demand and the need for protecting groups. tg.org.au While specific application to ent-aliskiren is a future direction, biocatalytic methods, such as those using alcohol dehydrogenases (ADHs) for stereoselective ketone reductions, have proven superior in terms of atom economy, yield, and enantiomeric excess in the synthesis of other complex pharmaceuticals. tg.org.au Exploring enzymes for the synthesis of aliskiren precursors could provide a significantly greener and more efficient manufacturing process.
A summary of synthetic strategies and their key features is presented below.
| Synthetic Strategy | Key Features | Research Focus |
| Asymmetric Hydrogenation | Employs chiral Rhodium or Iridium catalysts to create stereocenters with high enantioselectivity. faimallusr.comsysrevpharm.org | Development of more active, selective, and recyclable catalysts. |
| Convergent Nitroaldol Rxn | A key copper-catalyzed Henry reaction establishes all four stereocenters in one step. drugbank.com | Optimization of catalyst systems and reaction conditions for scalability. |
| Biocatalysis | Uses enzymes for highly selective transformations, improving atom economy and reducing waste. tg.org.au | Identification and engineering of enzymes for specific steps in the aliskiren pathway. |
| Flow Chemistry | Utilizes continuous flow reactors for process intensification and improved efficiency. nih.gov | Adaptation of key synthetic steps to continuous manufacturing processes. |
Elucidation of Further Enantiomer-Specific Biological Mechanisms Beyond Renin Inhibition
The pharmacological investigation of aliskiren has centered almost exclusively on its potent and highly specific inhibition of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). sysrevpharm.orgnih.govresearchgate.net Aliskiren has a 10,000-fold higher affinity for renin than for other related enzymes like pepsin or cathepsin D. researchgate.net Consequently, its enantiomer, ent-aliskiren, has been largely unstudied and is primarily monitored as a process-related impurity. oup.comveeprho.com
This represents a significant knowledge gap and a compelling direction for future research. The principles of stereopharmacology dictate that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets. It is therefore highly probable that aliskiren and ent-aliskiren, as non-superimposable mirror images, possess distinct biological profiles beyond their differential affinity for renin.
Future research should focus on systematically characterizing the pharmacology of ent-aliskiren to:
Identify Novel Biological Targets: While aliskiren is highly selective for renin, ent-aliskiren may interact with other receptors, enzymes, or ion channels. A comprehensive screening of ent-aliskiren against a wide panel of biological targets could uncover unexpected activities.
Investigate Off-Target Effects: Some observed effects of aliskiren, such as its influence on endothelial function or its association with rare adverse events like angioedema, are not fully understood. tg.org.aumdpi.com It is conceivable that these could be mediated by off-target interactions, and investigating whether the enantiomer contributes to or is devoid of these effects would be highly informative.
Explore (Pro)renin Receptor ((P)RR) Interactions: Aliskiren treatment leads to a compensatory rise in renin concentration, which could interact with the (pro)renin receptor, potentially activating intracellular signaling pathways independent of Angiotensin II formation. jparathyroid.com The stereoselectivity of this renin-(P)RR interaction is unknown, and investigating how ent-aliskiren influences this system is a crucial area of inquiry.
Advanced Computational Modeling for Enantiomeric Drug Discovery and Optimization
The initial design of aliskiren was a landmark success for rational, structure-based drug design, which relied on a combination of X-ray crystallography and computational molecular modeling of the human renin active site. researchgate.net This approach allowed for the optimization of non-peptide inhibitors with high affinity and specificity. researchgate.net Future research will build on this foundation, employing more advanced computational techniques to address the specific challenges of enantiomeric drug discovery and synthesis.
Key areas for advanced computational modeling include:
Modeling Enantioselective Catalysis: Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can be used to model entire catalytic cycles, such as the [Rh(DuPHOS)]+-catalyzed asymmetric hydrogenation of prochiral enamides, which is a reaction type relevant to aliskiren synthesis. These models can elucidate the origin of enantioselection by calculating the energy barriers for different reaction pathways leading to each enantiomer, explaining why one is preferentially formed. mdpi.com This understanding can guide the design of more efficient and selective catalysts.
Predicting Enantiomer-Specific ADME Properties: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Since the enzymes and transporters responsible for drug metabolism and disposition are themselves chiral, they can interact differently with drug enantiomers. Future modeling efforts will focus on developing more accurate predictions of enantiomer-specific pharmacokinetics, helping to anticipate potential differences in bioavailability, half-life, and metabolic pathways between aliskiren and ent-aliskiren.
Virtual Screening for Off-Target Interactions: To address the knowledge gap identified in the previous section, large-scale virtual screening campaigns can be conducted. This involves computationally "docking" the 3D structure of ent-aliskiren against structural databases of thousands of known biological targets. This can generate hypotheses about potential off-target interactions, which can then be prioritized for experimental validation.
The integration of these advanced computational methods will accelerate the research and development process, providing deeper insights into the stereochemical nuances of both synthesis and biological action, ultimately leading to safer and more effective medicines.
Q & A
Q. What are the critical considerations for synthesizing Ent-Aliskiren Fumarate (2:1) with high purity, and how can researchers validate its stoichiometric ratio?
Methodological Answer:
- Synthesis Optimization : Use X-ray crystallography or nuclear magnetic resonance (NMR) to confirm the 2:1 molar ratio between Ent-Aliskiren and fumarate. Differential scanning calorimetry (DSC) can identify impurities or polymorphic forms .
- Validation : Employ mass spectrometry (MS) to verify molecular weight and high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) for purity assessment (>98%). Include reproducibility tests across three independent batches .
Q. Which in vitro models are most suitable for preliminary pharmacological evaluation of Ent-Aliskiren Fumarate (2:1), and what parameters should be prioritized?
Methodological Answer:
- Model Selection : Use renin-expressing cell lines (e.g., HEK-293 transfected with human renin) to assess inhibition kinetics. Prioritize IC50 values and time-dependent activity .
- Key Parameters : Measure binding affinity via surface plasmon resonance (SPR) and off-target effects using a kinase profiling panel. Include positive controls (e.g., aliskiren hemifumarate) for comparative analysis .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro efficacy and in vivo pharmacokinetic data for Ent-Aliskiren Fumarate (2:1)?
Methodological Answer:
- Experimental Design : Conduct parallel in vitro (plasma protein binding assays) and in vivo (rodent pharmacokinetic studies) experiments. Adjust for species-specific metabolic differences using allometric scaling .
- Data Analysis : Apply compartmental modeling to predict bioavailability and tissue distribution. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations at multiple timepoints .
- Contradiction Resolution : If in vitro potency does not translate to in vivo efficacy, investigate efflux transporters (e.g., P-glycoprotein) via knockout animal models or transporter inhibition assays .
Q. What strategies are effective for resolving crystallographic polymorphism in Ent-Aliskiren Fumarate (2:1), and how does this impact bioactivity?
Methodological Answer:
- Polymorph Screening : Perform solvent-mediated crystallization trials under varied conditions (temperature, pH). Characterize polymorphs using powder X-ray diffraction (PXRD) and Raman spectroscopy .
- Bioactivity Correlation : Compare dissolution rates and solubility profiles of polymorphs in simulated gastric fluid. Use molecular dynamics simulations to predict stability and interaction with renin’s active site .
Q. How should researchers design a robust structure-activity relationship (SAR) study to optimize Ent-Aliskiren Fumarate (2:1) for reduced renal toxicity?
Methodological Answer:
- SAR Framework :
- Modifications : Systematically alter functional groups (e.g., carboxylate in fumarate) and assess renin inhibition via enzyme-linked immunosorbent assay (ELISA).
- Toxicity Profiling : Use proximal tubule cell cultures (HK-2 cells) to screen for nephrotoxicity. Measure biomarkers like kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) .
- Data Integration : Apply machine learning (e.g., random forest models) to correlate structural features with efficacy-toxicity ratios. Validate top candidates in a zebrafish embryo model .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in Ent-Aliskiren Fumarate (2:1) studies, particularly when outcomes are non-linear?
Methodological Answer:
- Non-Linear Modeling : Use a four-parameter logistic (4PL) curve to fit dose-response data. Report Hill coefficients and EC50 values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test for outlier detection. For non-Gaussian distributions, use non-parametric methods (e.g., Kruskal-Wallis) .
Q. How can researchers address contradictions in published data on Ent-Aliskiren Fumarate (2:1)’s stability under accelerated storage conditions?
Methodological Answer:
- Controlled Replication : Repeat stability studies (40°C/75% RH for 6 months) with identical excipients and packaging. Use isothermal calorimetry (ITC) to monitor degradation pathways .
- Meta-Analysis : Aggregate data from multiple studies using a random-effects model. Highlight variables like humidity control and analytical method sensitivity as potential confounders .
Tables for Key Comparisons
Q. Table 1: Comparative Efficacy of Ent-Aliskiren Fumarate (2:1) vs. Aliskiren Hemifumarate
Compliance and Best Practices
- Ethical Reporting : Disclose all conflicts of interest and raw data repositories in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Literature Review : Use databases like PubMed and SciFinder with search terms "Ent-Aliskiren AND fumarate AND (pharmacokinetics OR synthesis)" to avoid citation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
